molecular formula C11H5N3O B14751867 3-Phenyloxirane-2,2,3-tricarbonitrile CAS No. 3041-51-8

3-Phenyloxirane-2,2,3-tricarbonitrile

Cat. No.: B14751867
CAS No.: 3041-51-8
M. Wt: 195.18 g/mol
InChI Key: XTFKXUBRIIEBCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyloxirane-2,2,3-tricarbonitrile is a chemical compound with the molecular formula C11H5N3O It is characterized by the presence of a phenyl group attached to an oxirane ring, which is further substituted with three cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyloxirane-2,2,3-tricarbonitrile typically involves the reaction of a suitable precursor with reagents that introduce the oxirane and cyano groups. One common method involves the reaction of phenylacetylene with malononitrile in the presence of a base, followed by cyclization to form the oxirane ring. The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, the optimization of reaction parameters, such as catalyst concentration and reaction time, is crucial for achieving high throughput and consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Phenyloxirane-2,2,3-tricarbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include various substituted oxirane derivatives, amines, and other functionalized compounds. These products can have significant applications in organic synthesis and material science .

Scientific Research Applications

3-Phenyloxirane-2,2,3-tricarbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Phenyloxirane-2,2,3-tricarbonitrile involves its interaction with various molecular targets and pathways. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with nucleophiles. The cyano groups can participate in electron-withdrawing interactions, influencing the reactivity and stability of the compound. These properties make it a versatile reagent in organic synthesis and a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Phenyloxirane-2,2,3-tricarbonitrile include:

  • Benzene-1,2,4,5-tetracarbonitrile
  • Benzene-1,2,4-tricarbonitrile
  • Benzene-1,3,5-tricarbonitrile

Uniqueness

What sets this compound apart from these similar compounds is the presence of the oxirane ring, which imparts unique reactivity and potential for diverse chemical transformations. The combination of the phenyl group and the oxirane ring with multiple cyano groups makes it a valuable compound in synthetic chemistry and industrial applications .

Properties

CAS No.

3041-51-8

Molecular Formula

C11H5N3O

Molecular Weight

195.18 g/mol

IUPAC Name

3-phenyloxirane-2,2,3-tricarbonitrile

InChI

InChI=1S/C11H5N3O/c12-6-10(7-13)11(8-14,15-10)9-4-2-1-3-5-9/h1-5H

InChI Key

XTFKXUBRIIEBCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C(O2)(C#N)C#N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.